molecular formula C13H18N2 B12804236 1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine CAS No. 23239-55-6

1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine

Cat. No.: B12804236
CAS No.: 23239-55-6
M. Wt: 202.30 g/mol
InChI Key: UVTMQHPIJYGFGK-UHFFFAOYSA-N
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Description

4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine, identified by the code GZ0I427OEC, is a chemical compound with the molecular formula C13H18N2. This compound is achiral and has a molecular weight of 202.2954 g/mol . It is characterized by a bicyclic structure with a pyridine ring attached to a bicyclo[2.2.2]octane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine typically involves the following steps:

    Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated bicyclo[2.2.2]octane reacts with a pyridine derivative.

    Amine Functionalization:

Industrial Production Methods

Industrial production methods for 4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Pyridyl)bicyclo(2.2.1)heptan-1-amine: Similar bicyclic structure but with a different ring size.

    4-(3-Pyridyl)cyclohexan-1-amine: Similar functional groups but with a monocyclic structure.

Uniqueness

4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine is unique due to its specific bicyclic structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .

Properties

CAS No.

23239-55-6

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-pyridin-3-ylbicyclo[2.2.2]octan-1-amine

InChI

InChI=1S/C13H18N2/c14-13-6-3-12(4-7-13,5-8-13)11-2-1-9-15-10-11/h1-2,9-10H,3-8,14H2

InChI Key

UVTMQHPIJYGFGK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C3=CN=CC=C3)N

Origin of Product

United States

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